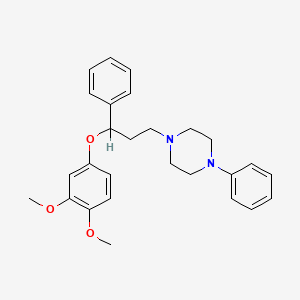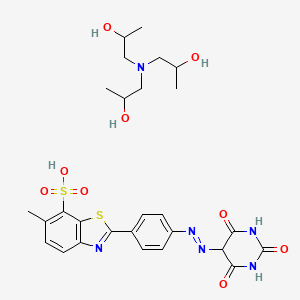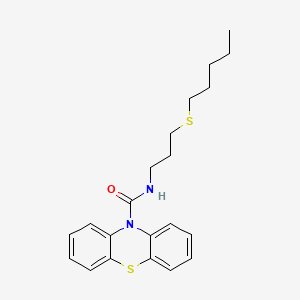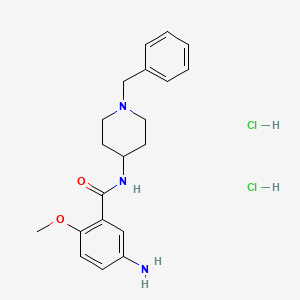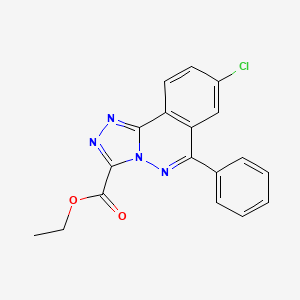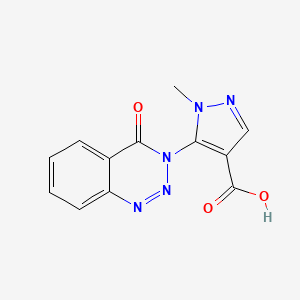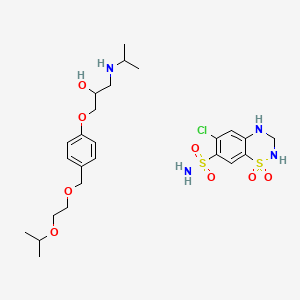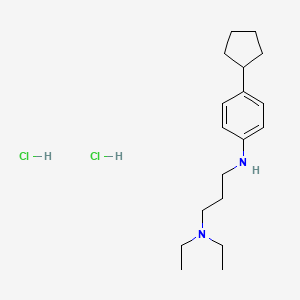
(Z)-Pralidoxime methylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pralidoxime mesylate, (Z)- is a chemical compound primarily known for its role as an antidote to organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime mesylate, (Z)- works by reactivating the enzyme acetylcholinesterase, which is inhibited by organophosphates, thereby reversing the toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.
Alkylation with methyl iodide: in the presence of a suitable solvent.
Conversion to the mesylate salt: by reacting with methanesulfonic acid.
Chemical Reactions Analysis
Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted pyridinium compounds.
Oxidation and Reduction: Formation of corresponding oximes and reduced amines.
Scientific Research Applications
Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and interactions with biological molecules.
Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.
Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.
Mechanism of Action
Pralidoxime mesylate, (Z)- reactivates acetylcholinesterase by binding to the enzyme’s anionic site. This binding displaces the organophosphate from the esteratic site, allowing the enzyme to regain its activity . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
Comparison with Similar Compounds
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Comparison: Pralidoxime mesylate, (Z)- is unique in its high efficacy in reactivating acetylcholinesterase inhibited by organophosphates. Compared to other oximes, it has a broader spectrum of activity and is the only FDA-approved antidote for organophosphate poisoning . Other oximes like obidoxime and HI-6 are also effective but may have different pharmacokinetic profiles and specificities for various organophosphates.
Properties
CAS No. |
29603-50-7 |
|---|---|
Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI Key |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


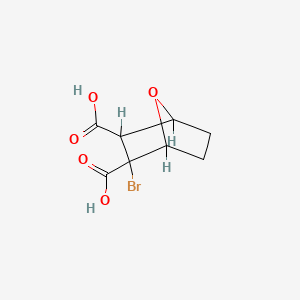
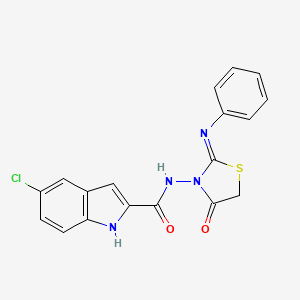
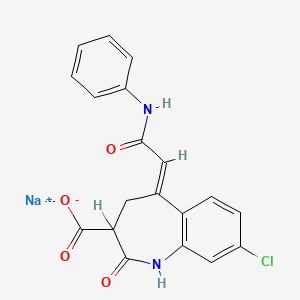
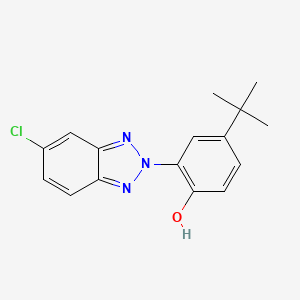
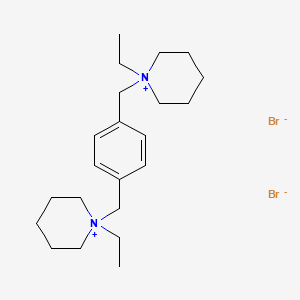
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
